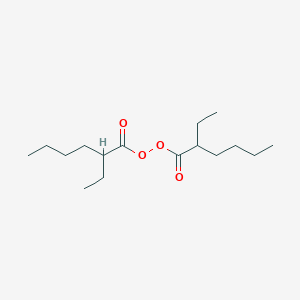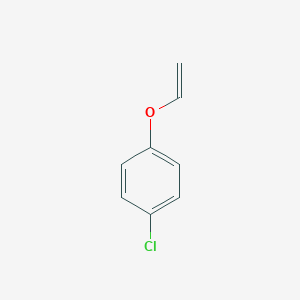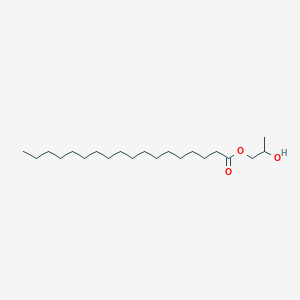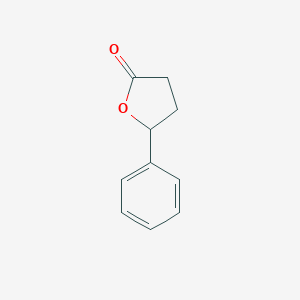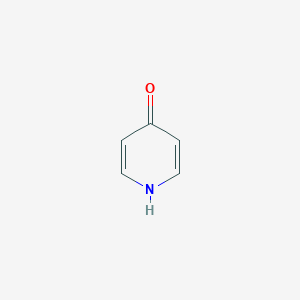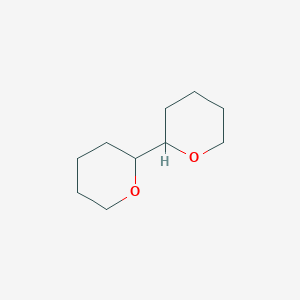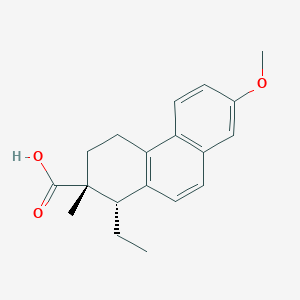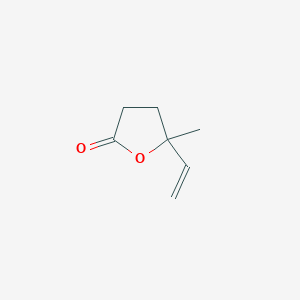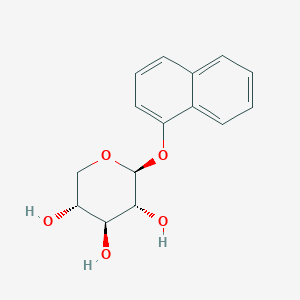
1-Naphthylxylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylxylopyranoside, also known as NXP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a xyloside derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. NXP has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Naphthylxylopyranoside is not fully understood. However, studies have suggested that 1-Naphthylxylopyranoside may interact with cellular membranes and alter their properties. 1-Naphthylxylopyranoside has also been reported to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemische Und Physiologische Effekte
1-Naphthylxylopyranoside has been reported to have various biochemical and physiological effects. Studies have suggested that 1-Naphthylxylopyranoside may inhibit the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties. 1-Naphthylxylopyranoside has also been reported to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Furthermore, 1-Naphthylxylopyranoside has been reported to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Naphthylxylopyranoside has several advantages and limitations for lab experiments. One of the advantages of 1-Naphthylxylopyranoside is its high purity and stability, which make it suitable for various applications. Furthermore, 1-Naphthylxylopyranoside has been reported to exhibit low toxicity, which makes it safe for use in lab experiments. However, one of the limitations of 1-Naphthylxylopyranoside is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-Naphthylxylopyranoside. One of the future directions is to further investigate the mechanism of action of 1-Naphthylxylopyranoside. Understanding the mechanism of action may provide insights into its potential applications in various fields. Furthermore, future research may focus on developing more efficient and cost-effective methods for synthesizing 1-Naphthylxylopyranoside. Additionally, research may focus on exploring the potential of 1-Naphthylxylopyranoside as a drug candidate for various diseases. Finally, future research may focus on developing new applications of 1-Naphthylxylopyranoside in fields such as materials science and nanotechnology.
Conclusion:
In conclusion, 1-Naphthylxylopyranoside is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 1-Naphthylxylopyranoside has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. 1-Naphthylxylopyranoside has several advantages and limitations for lab experiments, and there are several future directions for research on 1-Naphthylxylopyranoside. Understanding the potential of 1-Naphthylxylopyranoside may provide insights into its applications in various fields, and may contribute to the development of new technologies and drugs.
Synthesemethoden
1-Naphthylxylopyranoside can be synthesized using different methods. One of the most commonly used methods involves the reaction of naphthalene with xylose in the presence of an acid catalyst. This method results in the formation of 1-Naphthylxylopyranoside as a white crystalline solid. Another method involves the use of a glycosylation reaction between naphthalene and xylose using a glycosyl donor and an activator. This method has been reported to yield higher purity and yield of 1-Naphthylxylopyranoside.
Wissenschaftliche Forschungsanwendungen
1-Naphthylxylopyranoside has been studied for its potential applications in various scientific fields. One of the most promising applications of 1-Naphthylxylopyranoside is in the development of fluorescent probes for imaging biological systems. 1-Naphthylxylopyranoside has been reported to exhibit fluorescence properties, which make it useful for imaging cells and tissues. Furthermore, 1-Naphthylxylopyranoside has been studied for its potential as a chiral auxiliary in asymmetric synthesis. 1-Naphthylxylopyranoside has also been reported to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
17306-99-9 |
|---|---|
Produktname |
1-Naphthylxylopyranoside |
Molekularformel |
C15H16O5 |
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-naphthalen-1-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C15H16O5/c16-11-8-19-15(14(18)13(11)17)20-12-7-3-5-9-4-1-2-6-10(9)12/h1-7,11,13-18H,8H2/t11-,13+,14-,15+/m1/s1 |
InChI-Schlüssel |
ZOOXYVVKCZCRPF-BEAPCOKYSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=CC=CC=C32)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2=CC=CC3=CC=CC=C32)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2=CC=CC3=CC=CC=C32)O)O)O |
Synonyme |
1-naphthyl-beta-D-xylopyranoside 1-naphthylxylopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



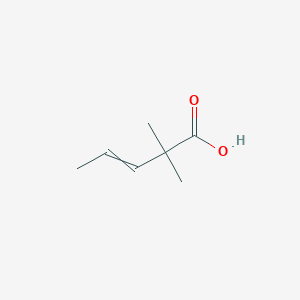
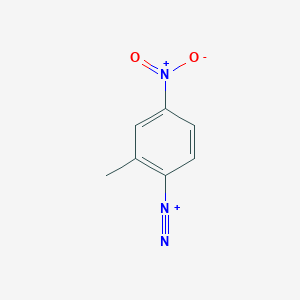
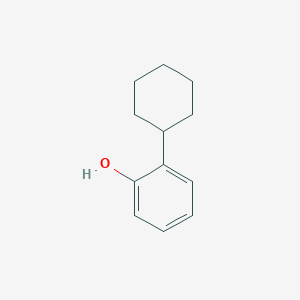
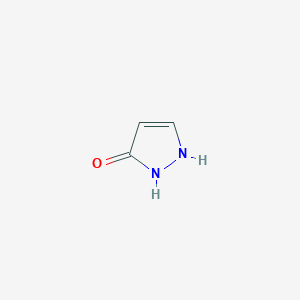
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)
